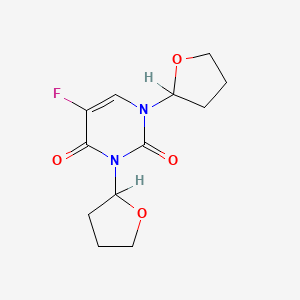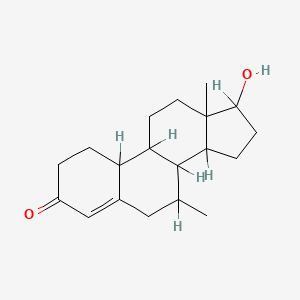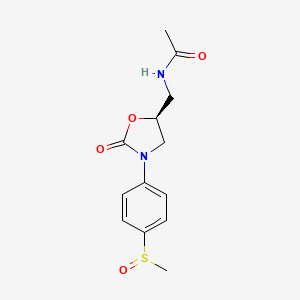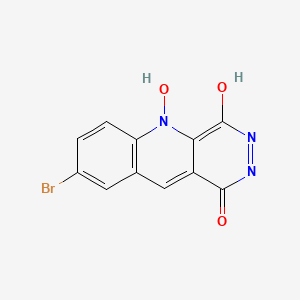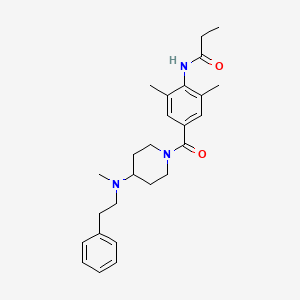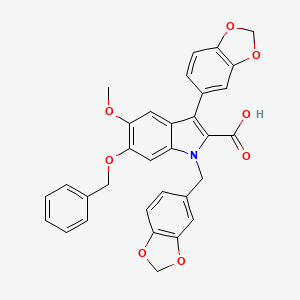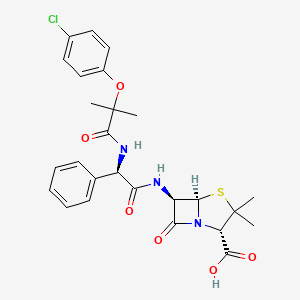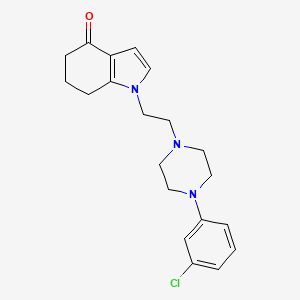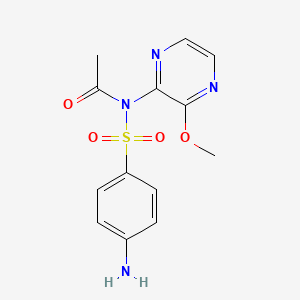
CGS-9895
科学研究应用
CGS-9895 具有多种科学研究应用:
化学: 它被用作涉及 GABA 受体和苯二氮卓结合位点的研究中的参考化合物。
生物学: 该化合物用于研究 GABA 受体的调节及其在各种生理过程中的作用。
医药: this compound 因其在与 GABA 受体功能障碍相关的疾病(如焦虑症和癫痫症)中潜在的治疗效果而被研究。
作用机制
CGS-9895 通过与 GABA 受体的苯二氮卓结合位点结合而发挥作用。它特异性增强含有 α 和 β 亚基的受体的 GABA 诱导电流。this compound 调节的关键残基是 α+/β- 界面处的 α1 Y209 残基。该化合物还与跨膜结构域中亚基界面处的其他调节位点相互作用 .
生化分析
Biochemical Properties
Cgs-9895 is known to act as a GABA antagonist via the benzodiazepine binding site of GABA receptors . It specifically enhances GABA-induced currents in receptors containing the α1 and β3 subunits . This interaction is unique as this compound is the only known compound that can enhance GABA-induced currents in these subunit-containing receptors . The compound interacts with the extracellular α1+β3- subunit interface, which is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It acts as an antagonist at the benzodiazepine binding site at nanomolar concentrations but enhances GABA-induced currents via a different site present at α1β3γ2 and α1β3 receptors . This dual action can modulate the inhibitory effects of GABA in the brain, affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to enhance GABA-induced currents suggests its potential role in modulating neuronal excitability and synaptic transmission .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GABA A receptors. It acts as an antagonist at the benzodiazepine binding site but enhances GABA-induced currents via a novel drug binding site at the extracellular α1+β3- interface . This interaction is dependent on the α and β subunit types forming the interface . The compound’s ability to bind to this site and enhance GABA-induced currents makes it a unique modulator of GABA A receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound acts as a null modulator (antagonist) at the high-affinity benzodiazepine binding site but enhances GABA-induced currents via a novel drug binding site . This dual action can lead to varying effects on cellular function over time, depending on the stability and degradation of the compound . Long-term studies have shown that this compound can maintain its modulatory effects on GABA A receptors, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, doses of 3.0 and 10 mg/kg of this compound produced dose-related antagonism of the anticonvulsant effects of diazepam . In rats, the compound did not affect performance on the rotarod but produced dose-related shifts in the diazepam dose-effect curve . These findings indicate that this compound can modulate the effects of other drugs and has a dose-dependent impact on behavior and cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to GABAergic signaling. It acts as a GABA antagonist via the benzodiazepine binding site of GABA receptors . The compound’s interaction with these receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding the metabolic pathways of this compound can provide insights into its potential therapeutic applications and side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with GABA receptors . The compound is known to enhance GABA-induced currents in receptors containing the α1 and β3 subunits . This interaction can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized at the extracellular α1+β3- subunit interface of GABA A receptors . This subcellular localization is crucial for its modulatory effects on GABA-induced currents . The compound’s ability to target specific subunit interfaces and enhance GABAergic signaling makes it a valuable tool for studying the molecular mechanisms of GABA A receptor modulation .
准备方法
CGS-9895 的合成涉及吡唑并喹啉酮核心结构的形成。合成路线通常包括以下步骤:
吡唑环的形成: 这是通过在受控条件下将合适的先驱体环化来实现的。
喹啉环的形成: 然后将吡唑中间体进行进一步环化以形成喹啉环。
甲氧基苯基取代:
This compound 的工业生产方法没有广泛的文献记载,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
CGS-9895 会经历几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 可以进行还原反应以修饰喹啉环或其他官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于使用的具体反应条件和试剂。
相似化合物的比较
CGS-9895 在特异性增强含有 α 和 β 亚基的受体的 GABA 诱导电流方面是独特的。类似化合物包括:
CGS-8216: 一种苯二氮卓拮抗剂/反向激动剂,可逆转地西泮的作用并作为一种促惊厥剂.
CGS-9896: 另一种吡唑并喹啉酮化合物,在含有 α1 的受体中具有类似的效力,但与 this compound 相比,其选择性较低.
LAU-177: 一种吡唑并喹啉酮,可增强各种 GABA 受体亚型的 GABA 诱导电流.
This compound 由于其对特定 GABA 受体亚型的高效力和选择性而脱颖而出。
属性
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHGIXILGYJOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998971 | |
| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77779-50-1 | |
| Record name | CGS 9895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003171322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



